molecular formula C10H12BrN B1352814 5-Bromo-3,3-dimethylindoline CAS No. 53388-86-6

5-Bromo-3,3-dimethylindoline

Cat. No.: B1352814
CAS No.: 53388-86-6
M. Wt: 226.11 g/mol
InChI Key: CPLGFHHNPVKTBM-UHFFFAOYSA-N
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Description

5-Bromo-3,3-dimethylindoline is an organic compound with the molecular formula C10H12BrN It is a derivative of indoline, characterized by the presence of a bromine atom at the 5-position and two methyl groups at the 3-position

Biochemical Analysis

Biochemical Properties

5-Bromo-3,3-dimethylindoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions of this compound with enzymes such as cytochrome P450 and other oxidoreductases are of particular interest, as these enzymes are crucial in metabolic processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell communication and function. Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it may activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light or varying temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful as the dosage increases .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can influence metabolic flux and alter the levels of specific metabolites. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The interactions of this compound with metabolic enzymes are crucial for understanding its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be found in the nucleus, where it can interact with DNA and affect gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3,3-dimethylindoline typically involves the bromination of 3,3-dimethylindoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 5-position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3,3-dimethylindoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.

    Reduction Reactions: The compound can be reduced to form 3,3-dimethylindoline.

Common Reagents and Conditions:

    Substitution: Typical reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution: Various substituted indolines depending on the nucleophile used.

    Oxidation: Indole derivatives.

    Reduction: 3,3-dimethylindoline.

Scientific Research Applications

5-Bromo-3,3-dimethylindoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    5-Bromoindoline: Lacks the methyl groups at the 3-position, which can affect its reactivity and applications.

    3,3-Dimethylindoline: Lacks the bromine atom, resulting in different chemical properties and reactivity.

    5-Chloro-3,3-dimethylindoline: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.

Uniqueness: 5-Bromo-3,3-dimethylindoline is unique due to the combination of the bromine atom and the two methyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

5-bromo-3,3-dimethyl-1,2-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLGFHHNPVKTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457985
Record name 5-BROMO-3,3-DIMETHYLINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53388-86-6
Record name 5-BROMO-3,3-DIMETHYLINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of the 5-bromo-1,3-dihydro-3,3-dimethyl-2H-indol-2-one (0.9 g, 3.7 mmol) in 20 mL THF at 0° C. was added a borane-methylsulfide complex (2M in THF, 38 mL, 75 mmol). The reaction mixture was warmed to room temperature then brought to reflux for 4 hours. The mixture was cooled to room temperature and poured into H2O/CH2Cl2 and washed with 5% NaHCO3. The organic layer was washed with brine, dried (Na2SO4) and concentrated. The crude product was extracted in MeOH, trimethylamine N-oxide (2.0 g, 26.6 mmol) was added, and the solution was brought to reflux for 2 hours. The reaction mixture was cooled, concentrated and the crude residue purified by column chromatography (SiO2, methylene chloride) to afford 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole (0.074 g, 87%) as a yellow oil: 1H NMR (CDCl3) δ 1.29 (s, 6H), 3.30 (s, 2H), 3.5 (br s, 1H), 6.49 (d, J=8.8 Hz, 1H), 7.08-7.12 (m, 2H); 13C-NMR (CDCl3) 8 27.69 (q), 42.21 (s), 62.01 (d), 110.38 (s), 111.09, 125.46, 130.09 (d), 141.03, 149.52 (s); MS (EI) m/z 225, 227 (M)+.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
H2O CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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